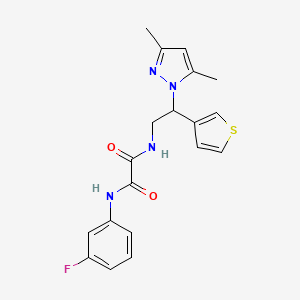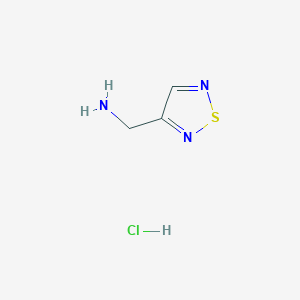
2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining a naphthalene moiety, an indole ring, and a piperidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Naphthalen-1-ylmethyl Thioether: This step involves the reaction of naphthalen-1-ylmethyl chloride with sodium thiolate to form the naphthalen-1-ylmethyl thioether.
Indole Functionalization: The indole ring is functionalized by reacting with the naphthalen-1-ylmethyl thioether under basic conditions to form the intermediate compound.
Piperidine Addition: The final step involves the reaction of the intermediate with piperidine and an appropriate acylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines, nucleophiles.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding alcohol.
Substitution: New amine or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(morpholin-1-yl)ethanone
- 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c29-26(27-15-6-1-7-16-27)18-28-17-25(23-13-4-5-14-24(23)28)30-19-21-11-8-10-20-9-2-3-12-22(20)21/h2-5,8-14,17H,1,6-7,15-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQNAMRRUTLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2864157.png)
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)


![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)
![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
